Cas no 361985-99-1 (N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-methoxyphenylamine group. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its resemblance to purine-based pharmacophores. The methoxy group enhances solubility and modulates electronic properties, while the pyrazolopyrimidine moiety offers versatile binding interactions with biological targets. Its synthetic accessibility and tunable reactivity make it a valuable intermediate for developing targeted therapeutics, particularly in oncology and inflammation research. The compound's stability and well-defined reactivity profile facilitate further derivatization for structure-activity relationship studies.
N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine structure
361985-99-1 structure
Product Name:N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:361985-99-1
MF:C12H11N5O
MW:241.248641252518
CID:6355807
PubChem ID:845963
Update Time:2025-10-31

N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine
    • SR-01000455124-1
    • SCHEMBL15427153
    • N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • 361985-99-1
    • Oprea1_728823
    • SR-01000455124
    • Oprea1_098723
    • F0913-0796
    • AKOS005641247
    • AKOS005697288
    • Inchi: 1S/C12H11N5O/c1-18-9-4-2-3-8(5-9)16-11-10-6-15-17-12(10)14-7-13-11/h2-7H,1H3,(H2,13,14,15,16,17)
    • InChI Key: XUPQWTVNWSZXHJ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)NC1=C2C=NNC2=NC=N1

Computed Properties

  • Exact Mass: 241.09635999g/mol
  • Monoisotopic Mass: 241.09635999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.7Ų

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Additional information on N-(3-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine

Introduction to N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 361985-99-1)

N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 361985-99-1, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the pyrazolopyrimidine class, which is well-known for its role in the development of various bioactive molecules.

The structural framework of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a fused pyrazole and pyrimidine ring system, connected at the 3-position of the pyrazole ring and the 4-position of the pyrimidine ring. This particular arrangement contributes to the compound's ability to interact with biological targets in a specific manner. The presence of a 3-methoxyphenyl substituent at the nitrogen atom of the pyrazole ring enhances its solubility and metabolic stability, making it an attractive candidate for further pharmacological investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Pyrazolopyrimidine derivatives have emerged as a promising class of compounds due to their diverse biological activities. N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential role in inhibiting kinases and other enzymes involved in cancer progression. Several preclinical studies have demonstrated its ability to disrupt signaling pathways that are crucial for tumor growth and survival.

The compound's mechanism of action is believed to involve its interaction with specific protein targets. For instance, it has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses and hematopoiesis. By modulating JAK activity, N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may offer a novel approach to treating inflammatory disorders and certain types of cancer. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.

The synthesis of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods not only enhance efficiency but also allow for functional group modifications that can fine-tune the biological activity of the compound.

In vitro studies have revealed that N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits potent inhibitory effects on several kinases, including JAK2, EGFR, and VEGFR. These kinases are known to be overexpressed in various cancers and are critical for tumor proliferation and angiogenesis. The compound's ability to selectively inhibit these targets makes it a valuable candidate for further development into an anticancer drug.

Epidemiological studies have also suggested that compounds with methoxyphenyl substituents may have protective effects against certain diseases. The methoxy group at position 3 of the phenyl ring can influence metabolic pathways and enhance bioavailability. This feature is particularly important in drug design, as it can improve the pharmacokinetic properties of a candidate molecule.

The potential therapeutic applications of N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine extend beyond oncology. Research is ongoing into its efficacy against infectious diseases and autoimmune disorders. The compound's ability to modulate immune responses makes it a promising candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 361985-99-1)

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